1,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran
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Overview
Description
1,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzofuran core substituted with two 2,4,6-trimethylphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-trimethylphenyl-substituted precursors with suitable reagents can lead to the formation of the benzofuran ring system.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic cyclization and optimized reaction conditions are employed to achieve efficient production. The use of advanced purification methods, such as chromatography, ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides, amines, or thiols, onto the aromatic rings.
Scientific Research Applications
1,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. Additionally, its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A related compound with similar structural features but different reactivity and applications.
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: Another similar compound used as a ligand in coordination chemistry.
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)-2-benzofuran is unique due to its benzofuran core, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it valuable in both research and industrial applications.
Properties
CAS No. |
62423-24-9 |
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Molecular Formula |
C26H26O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2-benzofuran |
InChI |
InChI=1S/C26H26O/c1-15-11-17(3)23(18(4)12-15)25-21-9-7-8-10-22(21)26(27-25)24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3 |
InChI Key |
NDCFOZQLVARBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=C(O2)C4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
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